molecular formula C9H16N2O2S B7846524 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile

Cat. No.: B7846524
M. Wt: 216.30 g/mol
InChI Key: LLLSFKQDORMHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is a chemical compound with a piperidine ring substituted with a propane-1-sulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitriles under controlled conditions. One common method involves the reaction of piperidine-4-carbonitrile with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-(Propane-1-sulfonyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-propylsulfonylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSFKQDORMHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride (II-3) (2.74 g, 10 mmole) in DCM (60 mL) containing DIEA (5.16 g, 40 mmole) was added n-C3H7SO2Cl (1.57 g, 11 mmole) at 0° C. The resultant reaction mixture was stirred for 2 h at 0° C. After this time, LCMS indicated that the reaction was completion. 2N NaOH (30 mL) was added to the reaction. The resultant reaction mixture was stirred for 2 h at rt. After this time, the DCM layer was separated. The aqueous solution was extracted with DCM (3×80 mL). The combined DCM solution was washed with brine, dried over MgSO4, filtered and concentrated to afford the desired product 4-6-methylpyridin-2-yl)-1-(propylsulfonyl)piperidine-4-carbonitrile (II-4A). Analytical LCMS: single peak (214 nm), 2.967 min. This product was used in next step reaction without further purification.
Name
4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.